molecular formula C17H21FN4O3 B2665891 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide CAS No. 923114-02-7

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide

Katalognummer: B2665891
CAS-Nummer: 923114-02-7
Molekulargewicht: 348.378
InChI-Schlüssel: RKYNJYYPAWLFKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Triazaspirocyclic Compounds

The exploration of triazaspirocyclic systems dates to the mid-20th century, with early synthetic efforts focusing on 1,3-dipolar cycloadditions. In 1968, Ulrich and Dyer independently reported the synthesis of triazaspirocycles via reactions between isocyanates and formamide derivatives, establishing foundational methodologies still relevant today. These compounds gained prominence in the 1980s when natural products like roquefortine C—a fungal-derived triazaspirocyclic alkaloid—were discovered to exhibit bioactivity. The structural complexity of these molecules, particularly their sp³-hybridized spiro centers, sparked interest in their use as rigid templates for drug design.

A pivotal advancement came with the elucidation of biosynthetic pathways in Penicillium and Aspergillus species, which revealed enzymatic mechanisms for forming triazaspirocycles through nitrone intermediates. This biological inspiration drove synthetic chemists to mimic these pathways, leading to innovations in asymmetric catalysis and ring-closing metathesis. By the 2000s, triazaspirocycles were recognized as "three-dimensional fragments" in medicinal chemistry, offering improved pharmacokinetic properties compared to flat aromatic systems.

Significance in Medicinal Chemistry Research

Triazaspirocyclic compounds occupy a niche in drug discovery due to their unique physicochemical properties. The 1,3,8-triazaspiro[4.5]decane scaffold, for instance, reduces conformational entropy upon binding to target proteins, enhancing both affinity and selectivity. This is exemplified by derivatives acting as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cellular apoptosis. Studies have shown that small molecules targeting the c subunit of F₁/Fₒ-ATP synthase—a component of the mPTP—can mitigate myocardial reperfusion injury, as demonstrated in preclinical models of heart attack.

The introduction of substituents such as ethyl groups at the N3 position and fluorophenyl acetamide moieties (as seen in the title compound) further modulates electronic and steric properties. For example:

Property Value for Title Compound Comparison to Analog
Molecular Formula C₁₇H₂₁FN₄O₃ C₂₂H₂₂ClFN₄O₃ (Chlorobenzyl analog)
Spiro Ring System 1,3,8-Triazaspiro[4.5]decane 1,3,8-Triazaspiro[4.5]decane
Key Substituents 3-Ethyl, 2-Fluorophenyl 4-Chlorobenzyl, 2-Fluorophenyl

Such structural variations enable fine-tuning of drug-target interactions, particularly in hydrophobic binding pockets.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing triazaspirocyclic derivatives for cardiovascular and neurodegenerative diseases. The title compound, for instance, was identified in a 2018 screen for mPTP inhibitors, showing reduced apoptotic rates in cardiac tissue and improved mitochondrial ATP retention. However, critical gaps remain:

  • Synthetic Accessibility : While 1,3-dipolar cycloadditions remain the primary synthesis route (Scheme 1), scalability and enantioselectivity challenges persist for complex derivatives.
  • Target Engagement Specificity : The precise interaction between the 1,3,8-triazaspiro[4.5]decane core and the F₁/Fₒ-ATP synthase c subunit requires further crystallographic validation.
  • Therapeutic Expansion : Current research is predominantly cardiovascular-focused; potential applications in oncology or immunology are underexplored.

Ongoing work aims to address these gaps through computational modeling and high-throughput screening. For example, molecular dynamics simulations predict that the 2-fluorophenyl group in the title compound stabilizes hydrogen bonding with Lys112 and Glu66 residues in the c subunit. Experimental validation of these interactions could unlock new avenues for rational drug design.

Scheme 1 : Synthesis of 1,3,8-Triazaspiro[4.5]decanes via 1,3-Dipolar Cycloaddition

  • Step 1 : Reaction of isocyanate with formamide to generate a 1,4-dipole intermediate.
  • Step 2 : Cycloaddition with a second isocyanate molecule, forming the triazine ring.
  • Step 3 : Spirocyclization via carbonylation, yielding the triazaspiro[4.5]decane core.

Eigenschaften

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-2-22-15(24)17(20-16(22)25)7-9-21(10-8-17)11-14(23)19-13-6-4-3-5-12(13)18/h3-6H,2,7-11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYNJYYPAWLFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the spirocyclic intermediate with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways and develop novel derivatives that may exhibit enhanced properties. The synthesis typically involves cyclization reactions and alkylation processes, which can be optimized for better yield and purity.

Synthetic Route Key Steps
Formation of Spirocyclic CoreCyclization of diamines with diketones
Introduction of Ethyl GroupAlkylation using ethyl halides
Attachment of Fluorophenyl GroupAcylation with 2-fluorophenylacetyl chloride

Pharmacology

The compound has been investigated for its interactions with delta opioid receptors (DORs), which are implicated in pain modulation and other physiological processes. Its binding affinity suggests potential analgesic effects, making it a candidate for pain management therapies.

Mechanism of Action:

  • Binding Site: The compound interacts with the orthosteric site of DORs.
  • Signal Transduction: This interaction influences downstream signaling pathways, potentially leading to analgesic outcomes.

Therapeutic Potential

Research indicates that 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide may possess neuroprotective properties and could be beneficial in treating neurological disorders. Additionally, some studies suggest antimicrobial activity against certain bacterial strains.

Biological Activity Potential Effects
Analgesic EffectsPain relief through DOR modulation
Antimicrobial PropertiesActivity against specific bacteria
Neuroprotective EffectsPotential treatment for neurological disorders

Industrial Applications

In the industrial sector, this compound is explored for its utility in developing new materials and chemical processes. Its unique structure may offer advantages in creating innovative products or enhancing existing chemical methodologies.

Case Studies

Several preclinical studies have demonstrated the efficacy of this compound in various applications:

  • Analgesic Studies: Research conducted on animal models showed significant pain relief when administered doses targeting DORs.
  • Antimicrobial Evaluation: Derivatives of the compound were tested against various bacterial strains, showing promising results that warrant further investigation.
  • Neuroprotective Research: Initial studies indicated potential neuroprotective effects which could lead to advancements in treating conditions like Alzheimer's or Parkinson's disease.

Wirkmechanismus

The compound exerts its effects primarily through interaction with delta opioid receptors. It binds to the orthosteric site of these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to analgesic effects, making it a candidate for pain management therapies .

Vergleich Mit ähnlichen Verbindungen

Trifluoroethyl-Substituted Analogs

  • 2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide (Compound C) Structural Differences: Lacks the 2,4-dioxo groups (only 4-oxo) and replaces the 2-fluorophenyl with a trifluoroethyl group. Biological Activity: Acts as a DDR1 inhibitor with anti-fibrotic properties. The trifluoroethyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Pyrazolopyridine-Modified Derivatives

  • 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide (2.13)
    • Structural Differences : Incorporates a pyrazolopyridine-carboxyl group at position 8, adding aromatic bulk and hydrogen-bonding capacity.
    • Biological Activity : Enhanced kinase inhibition potency due to the pyrazolopyridine moiety, which may engage in π-π stacking or hydrophobic interactions with target enzymes .

Halogenated Spirocyclic Derivatives Targeting Phospholipase D2 (PLD2)

  • N-{2-[4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide Structural Differences: Features a quinoline-3-carboxamide substituent instead of fluorophenylacetamide. Biological Activity: Demonstrates isoform-selective PLD2 inhibition (IC₅₀ = 20 nM) with >100-fold selectivity over PLD1. The quinoline group is critical for binding to PLD2’s hydrophobic pocket .

Butanamide-Linked Spirocyclic Compounds

  • N-(Cyclobutylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36n)
    • Structural Differences : Utilizes a butanamide linker with cyclobutylmethyl and phenyl groups, increasing molecular flexibility.
    • Key Data : Synthesized in 32.6% yield via coupling reactions; characterized by ¹H/¹³C NMR and HRMS .

Thioether-Containing Analogs

  • 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide Structural Differences: Replaces the oxo groups with a thioether linkage and includes a 4-chlorophenyl group.

Data Tables

Table 1. Comparative Analysis of Key Spirocyclic Triazaspiro[4.5]decane Derivatives

Compound Name Core Structure Substituents Biological Target Key Data/Activity Reference
2-(3-Ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide 2,4-Dioxo 3-Ethyl, N-(2-fluorophenyl)acetamide N/A (Theorized: Kinases) Structural uniqueness; potential metabolic stability
Compound C 4-Oxo 3-Phenyl, N-(trifluoroethyl)acetamide DDR1 Anti-fibrotic; LC-MS [M+H]⁺ = 325.1
Quinoline-3-carboxamide derivative 4-Oxo Quinoline-3-carboxamide PLD2 IC₅₀ = 20 nM; >100-fold selectivity
36n 4-Oxo Butanamide, cyclobutylmethyl, phenyl KRAS-PDEd (Hypothesized) 32.6% yield; HRMS confirmed

Biologische Aktivität

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure

The compound features a spirocyclic core with a 2,4-dioxo group and an N-(2-fluorophenyl)acetamide moiety. Its structural formula can be summarized as follows:

Property Details
IUPAC Name 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
CAS Number 923114-02-7
Molecular Formula C17H21FN4O3

The primary mechanism by which this compound exerts its biological effects is through interaction with delta opioid receptors (DORs). The binding affinity and selectivity for these receptors suggest that it may modulate pain pathways effectively:

  • Binding Site : The compound binds to the orthosteric site of DORs.
  • Signal Transduction : This interaction influences downstream signaling pathways, leading to potential analgesic effects.

Biological Activities

Research indicates that 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide exhibits various biological activities:

  • Analgesic Effects : Preclinical studies have demonstrated its potential as an analgesic agent due to its action on DORs.
  • Antimicrobial Properties : Some derivatives of triazole compounds show activity against bacterial strains, suggesting possible antimicrobial properties.
  • Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for treating neurological disorders.

Comparative Analysis with Similar Compounds

When compared to other delta opioid receptor agonists such as SNC80 and BW373U86, this compound presents unique advantages:

Compound Receptor Type Efficacy Side Effects
SNC80Delta OpioidHighSeizures
BW373U86Delta OpioidHighVarious adverse effects
2-(3-ethyl...)Delta OpioidModerate to HighPotentially lower adverse effects

Case Studies

Recent studies have highlighted the pharmacodynamics and pharmacokinetics of this compound in various models:

  • Study 1 : In vitro assays showed that the compound effectively reduced pain responses in rodent models when administered at varying doses.
  • Study 2 : A comparative study with SNC80 indicated that while both compounds activate DORs, the spirocyclic structure of 2-(3-ethyl...) might lead to fewer side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing spiro-triazaspiro[4.5]decane derivatives like 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide?

  • Methodology : Synthesis typically involves multi-step protocols using reagents such as Boc anhydride for amine protection, oxalyl chloride for carbonyl activation, and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. For example, spirocyclic intermediates are generated via cyclization of piperidone derivatives with ethylenediamine analogs under reflux conditions .
  • Key Considerations : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) and solvent selection (e.g., dichloromethane for low-temperature reactions) to minimize side products.

Q. How can structural characterization of this compound be performed to confirm its spirocyclic core and substituent positions?

  • Analytical Techniques :

  • X-ray crystallography resolves the spirocyclic geometry and hydrogen-bonding networks (e.g., R22(10) dimer motifs observed in related structures) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., fluorine coupling in 19^{19}F NMR for the 2-fluorophenyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Data :

  • Solubility : Typically low in aqueous buffers; DMSO or ethanol is preferred for stock solutions.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the spirocyclic lactam moiety. Store at -20°C in anhydrous conditions .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Approach :

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity and binding affinity?

  • SAR Analysis :

  • Fluorine at the 2-position enhances electronegativity and membrane permeability compared to bulkier chloro substituents.
  • Spirocyclic rigidity improves target selectivity by reducing conformational flexibility .
    • Experimental Design : Synthesize analogs with halogen substitutions and compare IC50_{50} values in dose-response assays.

Q. What mechanisms explain contradictory solubility data between computational predictions and experimental results?

  • Resolution :

  • Computational Limits : DFT calculations may underestimate solvation effects for spirocyclic systems.
  • Experimental Validation : Use Hansen solubility parameters (HSPs) to refine predictions .

Q. How can crystallographic data resolve discrepancies in proposed hydrogen-bonding interactions?

  • Case Study : In asymmetric unit structures, variable dihedral angles (e.g., 44.5°–77.5° between dichlorophenyl and pyrazolyl rings) indicate conformational flexibility. Hydrogen-bonded dimers (N–H⋯O) stabilize specific conformers .

Q. What strategies improve synthetic yields of the spirocyclic core during scale-up?

  • Optimization :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.